N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-fluorobenzyl)benzamide
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of benzamide derivatives and contains both fluorine and sulfur atoms.
- The compound’s systematic name reflects its substituents and functional groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-fluorobenzyl)benzamide: C20H15F2NO3S
.Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.
Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include reflux, inert atmosphere, and specific catalysts.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would vary based on the specific reactions, but potential products include substituted benzamides and fluorinated thiophenes.
Scientific Research Applications
Chemistry: The compound’s unique structure may find applications in designing novel ligands or catalysts.
Biology: It could be explored as a potential bioactive compound, affecting cellular processes.
Medicine: Research might investigate its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: If scalable synthesis becomes feasible, it could have applications in materials science or pharmaceuticals.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. Further research would be needed to elucidate this.
Comparison with Similar Compounds
Similar Compounds: Other benzamide derivatives with fluorine substitutions or thiophene moieties.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Properties
Molecular Formula |
C18H17F2NO3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(3-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H17F2NO3S/c19-14-5-3-4-13(10-14)11-21(15-8-9-25(23,24)12-15)18(22)16-6-1-2-7-17(16)20/h1-7,10,15H,8-9,11-12H2 |
InChI Key |
ZRARUCCBQLFLPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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